![molecular formula C7H16N2 B3018698 6,6-Dimethyl-1,4-diazepane CAS No. 67744-49-4](/img/structure/B3018698.png)
6,6-Dimethyl-1,4-diazepane
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Overview
Description
6,6-Dimethyl-1,4-diazepane is a chemical compound with the molecular formula C7H16N2 and a molecular weight of 128.22 . It is a type of 1,4-diazepine, which are two nitrogen-containing seven-membered heterocyclic compounds .
Synthesis Analysis
The synthesis of 1,4-diazepines, including 6,6-Dimethyl-1,4-diazepane, has been a subject of research for many years due to their medicinal importance . A recent study has developed an enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .
Molecular Structure Analysis
The molecular structure of 6,6-Dimethyl-1,4-diazepane includes seven carbon atoms, sixteen hydrogen atoms, and two nitrogen atoms . More detailed information about its structure, including atomic coordinates and displacement parameters, can be found in the literature .
Chemical Reactions Analysis
1,4-Diazepines, including 6,6-Dimethyl-1,4-diazepane, are known to undergo various chemical reactions . For instance, a biocatalytic approach has been developed to access 1,4-diazepanes via imine reductase-catalyzed intramolecular asymmetric reductive amination .
Physical And Chemical Properties Analysis
The physical and chemical properties of 6,6-Dimethyl-1,4-diazepane include a molecular weight of 128.22 and a molecular formula of C7H16N2 .
Scientific Research Applications
Biocatalytic Access to 1,4-Diazepanes
6,6-Dimethyl-1,4-diazepane has been used in the synthesis of chiral 1,4-diazepanes through an enzymatic intramolecular asymmetric reductive amination process . This process involves the use of imine reductase (IRED) as the biocatalyst . The method has been effective in constructing chiral 1,4-diazepanes of pharmaceutical importance .
Synthesis of Chiral Amines
The compound has been used in the synthesis of chiral amines . This is achieved through an intramolecular asymmetric reductive amination process catalyzed by imine reductase .
Production of Pharmaceuticals
6,6-Dimethyl-1,4-diazepane is a key structural unit in the production of several pharmaceuticals . For instance, it is used in the synthesis of Suvorexant, a selective, dual-orexin receptor antagonist used for the treatment of primary insomnia .
Synthesis of Natural Products
The compound is also used in the synthesis of natural products . Its unique structure and properties make it valuable for synthesizing new materials and studying organic reactions.
Bulk Manufacturing
6,6-Dimethyl-1,4-diazepane is used in bulk manufacturing processes . It is available for bulk custom synthesis, indicating its use in large-scale industrial applications .
Research and Development
The compound is used in various scientific research and development applications . It is often used in the study of organic reactions and the synthesis of new materials.
Mechanism of Action
Target of Action
This compound is structurally similar to diazepines, which are known to interact with gamma-aminobutyric acid (GABA) receptors in the central nervous system . .
Mode of Action
Based on its structural similarity to diazepines, it may facilitate the action of gaba, an inhibitory neurotransmitter in the central nervous system This could result in sedative, muscle relaxant, and anticonvulsant effects
Biochemical Pathways
Diazepines, which share structural similarities with this compound, are known to enhance GABA activity, thereby affecting the GABAergic neurotransmission pathway . More research is needed to elucidate the exact biochemical pathways influenced by 6,6-Dimethyl-1,4-diazepane.
Result of Action
If it acts similarly to diazepines, it could potentially have sedative, muscle relaxant, and anticonvulsant effects . .
Future Directions
properties
IUPAC Name |
6,6-dimethyl-1,4-diazepane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-7(2)5-8-3-4-9-6-7/h8-9H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPEHMHGIZSYABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCCNC1)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,6-Dimethyl-1,4-diazepane | |
CAS RN |
67744-49-4 |
Source
|
Record name | 6,6-dimethyl-1,4-diazepane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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